molecular formula C8H7F2NO2 B2696939 3,6-Difluoro-2-methoxybenzamide CAS No. 1261439-98-8

3,6-Difluoro-2-methoxybenzamide

Cat. No. B2696939
CAS RN: 1261439-98-8
M. Wt: 187.146
InChI Key: ZCXYYUAGSPNNGR-UHFFFAOYSA-N
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Description

3,6-Difluoro-2-methoxybenzamide is a chemical compound with the CAS Number: 1261439-98-8 . It has a molecular weight of 187.15 and is a solid at ambient temperature .


Molecular Structure Analysis

The InChI code for 3,6-Difluoro-2-methoxybenzamide is 1S/C8H7F2NO2/c1-13-7-5 (10)3-2-4 (9)6 (7)8 (11)12/h2-3H,1H3, (H2,11,12) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

3,6-Difluoro-2-methoxybenzamide is a solid at ambient temperature . It has a molecular weight of 187.15 .

Scientific Research Applications

Antibacterial Activity

3,6-Difluoro-2-methoxybenzamide: has garnered interest due to its potential antibacterial properties. Researchers have investigated its effects against bacterial strains, particularly Staphylococcus aureus . The fluorination at positions 2 and 6 in the benzamide ring appears to enhance its inhibition of FtsZ , a protein essential for bacterial cell division . Further studies are needed to explore its mechanism of action and potential clinical applications.

Mechanism of Action

3,6-Difluoro-2-methoxybenzamide has been studied for its antimicrobial action. It has been found to exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) by targeting the bacterial cell division protein FtsZ . The thiazolopyridine moiety of PC190723 forms interactions with the hydrophobic cleft between H7 helix and the C-terminal subdomain. It has also been shown that PC190723 and the 2,6-difluoro-3-methoxybenzamide fragment induce bundling of S. aureus and Bacillus subtilis FtsZ, acting as an FtsZ polymer stabilizer .

Future Directions

The future directions for the study of 3,6-Difluoro-2-methoxybenzamide could involve further exploration of its antimicrobial properties, particularly its activity against MRSA . Additionally, its potential role in drug discovery could be investigated, given the importance of benzamides in various pharmaceutical applications .

properties

IUPAC Name

3,6-difluoro-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXYYUAGSPNNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C(=O)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Difluoro-2-methoxybenzamide

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